![molecular formula C6H6N2O B12861371 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with formamide in the presence of a catalyst such as phosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Imidazole: A simpler structure with similar reactivity but lacks the fused cyclopentane ring.
Benzimidazole: Contains a fused benzene ring, offering different electronic properties and biological activities.
Thiazole: Similar heterocyclic compound with sulfur instead of nitrogen, leading to different chemical behavior.
Uniqueness: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is unique due to its fused ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering opportunities for the development of novel compounds with specific desired properties .
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C6H6N2O/c9-5-2-1-4-6(5)8-3-7-4/h3H,1-2H2,(H,7,8) |
InChI Key |
NGEJHJXVSLSYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


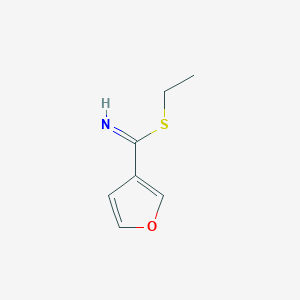
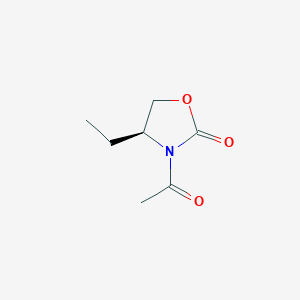
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
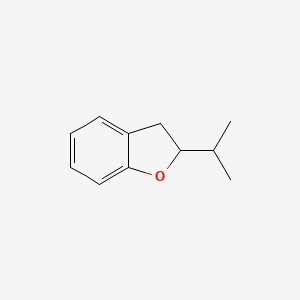
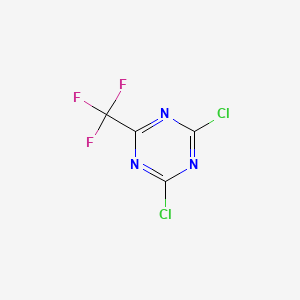
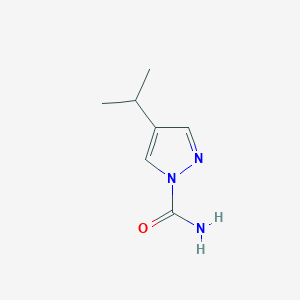
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
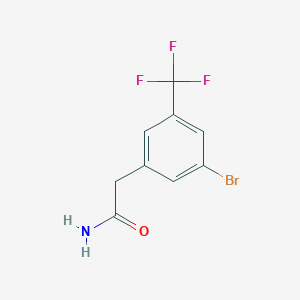
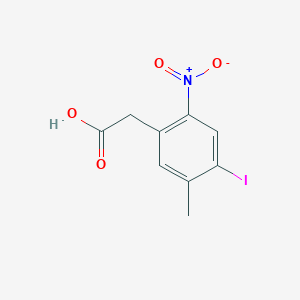
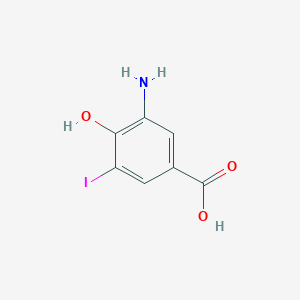
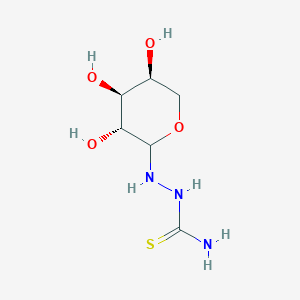
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)

